4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one
CAS No.: 890633-67-7
Cat. No.: VC4156482
Molecular Formula: C18H12O4
Molecular Weight: 292.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890633-67-7 |
|---|---|
| Molecular Formula | C18H12O4 |
| Molecular Weight | 292.29 |
| IUPAC Name | 4-(1-benzofuran-2-yl)-6-hydroxy-7-methylchromen-2-one |
| Standard InChI | InChI=1S/C18H12O4/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9,19H,1H3 |
| Standard InChI Key | IDFQGQNYHLNGTB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Introduction
4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound that combines the structural features of both benzofuran and chromenone (coumarin) moieties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and rich chemical properties.
Key Features:
-
Molecular Formula: C18H12O4
-
Molecular Weight: 292.3 g/mol
-
PubChem CID: 7295526
Identifiers:
| Identifier Type | Value |
|---|---|
| PubChem CID | 7295526 |
| InChI | InChI=1S/C18H12O4/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9,19H,1H3 |
| InChIKey | IDFQGQNYHLNGTB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Biological Activities and Potential Applications
While specific biological activities of 4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one are not extensively documented, compounds with similar structures (e.g., chromenones and benzofurans) have shown potential in medicinal chemistry. Chromenones, for instance, exhibit anti-inflammatory properties, and benzofurans have been studied for their antimicrobial activities .
Potential Applications:
-
Pharmaceuticals: Due to its structural components, this compound may have applications in drug development.
-
Materials Science: Its unique chemical properties could be exploited in material synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume